molecular formula C16H22N2O B15245950 2-(Allylamino)-N-cyclohexylbenzamide

2-(Allylamino)-N-cyclohexylbenzamide

Cat. No.: B15245950
M. Wt: 258.36 g/mol
InChI Key: XGAGJYUVIDDHIJ-UHFFFAOYSA-N
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Description

2-(Allylamino)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with an allylamino group and a cyclohexyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-cyclohexylbenzamide typically involves the reaction of benzoyl chloride with cyclohexylamine to form N-cyclohexylbenzamide. This intermediate is then reacted with allylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Allylamino)-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylamino)-N-cyclohexylacetamide
  • 2-(Allylamino)-N-cyclohexylpropionamide
  • 2-(Allylamino)-N-cyclohexylbutyramide

Uniqueness

2-(Allylamino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-cyclohexyl-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C16H22N2O/c1-2-12-17-15-11-7-6-10-14(15)16(19)18-13-8-4-3-5-9-13/h2,6-7,10-11,13,17H,1,3-5,8-9,12H2,(H,18,19)

InChI Key

XGAGJYUVIDDHIJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

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